molecular formula C16H14ClN3 B1587687 Alpha-naphthyl red hydrochloride CAS No. 83833-14-1

Alpha-naphthyl red hydrochloride

Cat. No.: B1587687
CAS No.: 83833-14-1
M. Wt: 283.75 g/mol
InChI Key: CBIKBLARWHZKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is commonly found as an orange crystalline solid and is known for its solubility in water and stability under normal conditions . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-naphthyl red hydrochloride is synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Alpha-naphthyl red hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-naphthyl red hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of alpha-naphthyl red hydrochloride involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:

Comparison with Similar Compounds

Alpha-naphthyl red hydrochloride can be compared with other azo compounds such as:

  • Beta-naphthyl red hydrochloride
  • Methyl red
  • Congo red

Uniqueness:

  • This compound has a unique structure that allows it to be used in specific staining techniques and organic synthesis reactions.
  • Beta-naphthyl red hydrochloride has a similar structure but differs in its reactivity and applications.
  • Methyl red is commonly used as a pH indicator.
  • Congo red is used in histology for staining amyloid proteins .

This compound stands out due to its specific applications in both scientific research and industrial processes.

Biological Activity

Alpha-Naphthyl Red Hydrochloride (ANR) is a synthetic organic compound primarily recognized for its applications in biochemical assays and molecular biology. It is a red-colored, water-soluble dye that serves as a vital reagent in detecting proteins and nucleic acids. This article delves into the biological activity of ANR, supported by various studies, case analyses, and detailed research findings.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₉ClN₂O₂S
  • Appearance: Red powder, soluble in water
  • Absorption Spectrum: Exhibits distinct absorbance peaks depending on its interaction with DNA and RNA.

Applications:

  • Protein Detection: ANR is widely used in laboratory settings for staining proteins due to its high sensitivity.
  • Nucleic Acid Staining: It intercalates with DNA, allowing for visualization under UV light, making it useful in genetic studies.
  • Cell Biology: Employed in assays to study cellular processes such as endoreduplication.

ANR interacts with nucleic acids through intercalation between base pairs, which alters its spectral properties. This interaction is crucial for quantifying DNA concentrations in various biological samples.

  • Intercalation Process:
    • When bound to double-stranded DNA (dsDNA), ANR exhibits a magenta color with a maximum absorbance at 545 nm.
    • Upon denaturation to single-stranded DNA (ssDNA), the color shifts to orange with a peak at 466 nm, indicating the structural changes in nucleic acids .

Case Studies

  • Detection of Endoreduplication in Allium cepa:
    A study conducted by Tank and Thaker (2012) utilized ANR to assess changes in DNA levels during endoreduplication in onion root tips. The results demonstrated that ANR effectively stained both normal and endoreduplicated roots, providing a reliable method for analyzing genomic alterations .
  • Protein Assays:
    In various biochemical assays, ANR has been shown to detect protein concentrations accurately. Its sensitivity allows researchers to quantify proteins even at low concentrations, enhancing the reliability of experimental results .

Research Findings

  • Sensitivity and Specificity:
    Research indicates that ANR is highly sensitive to changes in pH and ionic strength, which can affect its binding affinity to DNA. This property is crucial for optimizing staining protocols in laboratory assays .
  • Comparative Studies:
    In comparative studies with other dyes like ethidium bromide, ANR demonstrated lower cytotoxicity while retaining effective staining capabilities, making it preferable for certain applications in live-cell imaging .

Table 1: Absorbance Characteristics of this compound

State of DNAColorAbsorbance Max (nm)
Double-strandedMagenta545
Single-strandedOrange466

Table 2: Applications of this compound

ApplicationDescription
Protein DetectionStains proteins for quantification
Nucleic Acid StainingIntercalates with DNA/RNA for visualization
Cell Biology AssaysUsed in assays to study cellular processes

Properties

IUPAC Name

4-phenyldiazenylnaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3.ClH/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12;/h1-11H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIKBLARWHZKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83833-14-1
Record name 1-Naphthalenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83833-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Phenylazo)naphthalen-1-amine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(phenylazo)naphthalen-1-amine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpha-naphthyl red hydrochloride
Reactant of Route 2
Reactant of Route 2
Alpha-naphthyl red hydrochloride
Reactant of Route 3
Reactant of Route 3
Alpha-naphthyl red hydrochloride
Reactant of Route 4
Reactant of Route 4
Alpha-naphthyl red hydrochloride
Reactant of Route 5
Reactant of Route 5
Alpha-naphthyl red hydrochloride
Reactant of Route 6
Reactant of Route 6
Alpha-naphthyl red hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.